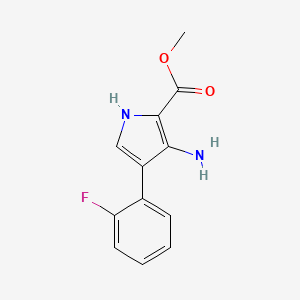

methyl 3-amino-4-(2-fluorophenyl)-1H-pyrrole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-amino-4-(2-fluorophenyl)-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2/c1-17-12(16)11-10(14)8(6-15-11)7-4-2-3-5-9(7)13/h2-6,15H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTUPBOJWRLEIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CN1)C2=CC=CC=C2F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-4-(2-fluorophenyl)-1H-pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzaldehyde with an amino ester in the presence of a base to form the pyrrole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-(2-fluorophenyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

Methyl 3-amino-4-(2-fluorophenyl)-1H-pyrrole-2-carboxylate serves as a precursor or lead compound in the synthesis of various pharmaceuticals targeting diseases such as tuberculosis and cancer. The compound's structure allows for modifications that can enhance its efficacy and selectivity against specific biological targets.

Case Study: Anti-Tuberculosis Activity

Recent studies have indicated that pyrrole derivatives, including this compound, exhibit potent anti-tuberculosis activity. Research focusing on structure-activity relationships has shown that modifications to the pyrrole ring can significantly improve the compound's effectiveness against drug-resistant strains of Mycobacterium tuberculosis .

Chemical Research Applications

2. Synthesis and Reaction Studies

The synthesis of this compound typically involves cross-coupling reactions, such as the Suzuki reaction, which allows for the introduction of various substituents to enhance biological activity or solubility .

3. Interaction Studies

Research into the interactions of this compound with biological macromolecules has provided insights into its mechanism of action. These studies often utilize molecular docking techniques to predict binding affinities and elucidate the compound's role in inhibiting target enzymes associated with disease processes .

Mechanism of Action

The mechanism of action of methyl 3-amino-4-(2-fluorophenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features

- 2-Fluorophenyl group : The ortho-fluorine substitution introduces steric and electronic effects, influencing reactivity and intermolecular interactions.

- 3-Amino group: Provides hydrogen-bonding capability, enhancing solubility and biological activity.

- Methoxycarbonyl group : A polar substituent that stabilizes the pyrrole ring and modulates electronic properties.

Comparison with Structurally Similar Compounds

Positional Isomer: Methyl 3-Amino-4-(4-Fluorophenyl)-1H-Pyrrole-2-Carboxylate

The para-fluoro isomer (CAS 683212-50-2, C₁₂H₁₁FN₂O₂ ) shares the same molecular formula but differs in the fluorine position on the phenyl ring.

Structural Implications

- Electronic Effects : The para-fluorine exerts stronger electron-withdrawing effects across the phenyl ring compared to ortho substitution, altering charge distribution and reactivity.

5-Substituted Pyrrole Carboxylates

Compounds such as methyl 5-(m-tolyl)-1H-pyrrole-2-carboxylate (2j) and methyl 5-(3-chlorophenyl)-1H-pyrrole-2-carboxylate (2k) differ in substitution patterns but share the pyrrole-2-carboxylate backbone.

Key Differences

- Substitution Position: The target compound’s 3-amino and 4-aryl groups contrast with the 5-aryl substitution in these analogs.

- Synthetic Accessibility: The 5-substituted derivatives are synthesized via Suzuki coupling with yields >75%, suggesting efficient protocols .

Functional Group Variations

Example 62 in describes a structurally complex pyrazolo-pyrimidine-chromenone hybrid but shares the 2-fluorophenyl motif.

Electronic and Reactivity Comparisons

Electronic Effects

- Fluorine Substitution : Ortho-fluorine increases steric bulk but has weaker electron-withdrawing effects compared to para-fluorine. This may reduce resonance stabilization in the target compound.

- Amino vs. Carbonyl Groups: The 3-amino group in the target compound enhances nucleophilicity, contrasting with the electron-withdrawing carbonyl groups in 5-substituted analogs.

Reactivity in Cross-Coupling Reactions

The Suzuki reaction is central to synthesizing pyrrole derivatives . For example:

- Methyl 5-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxylate (2l) : Achieved 84% yield using 3-bromobenzotrifluoride .

- Target Compound: Likely requires careful optimization due to steric hindrance from the ortho-fluorine and competing reactivity of the amino group.

Commercial and Research Significance

- Price : The para-fluoro isomer is commercially available at $612/0.05g (Enamine), indicating high value as a specialty chemical .

- Biological Potential: Fluorinated pyrroles are prevalent in drug discovery; the amino group in the target compound could enhance interactions with biological targets like enzymes or receptors.

Biological Activity

Methyl 3-amino-4-(2-fluorophenyl)-1H-pyrrole-2-carboxylate, a compound with the molecular formula CHFNO, is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluorophenylboronic acid with methyl 3-amino-4-pyrrole-2-carboxylate through a Suzuki coupling reaction. This method allows for the selective introduction of the fluorophenyl group, which is crucial for enhancing the biological activity of the compound.

Anticancer Properties

Research indicates that compounds within the pyrrole family, including this compound, exhibit significant anticancer properties. A study highlighted that similar pyrrole derivatives showed inhibition of tubulin polymerization, effectively arresting cancer cell cycles in the G2/M phase. This mechanism is pivotal for developing new anticancer agents that target microtubule dynamics .

| Compound | IC (μM) | Mechanism of Action |

|---|---|---|

| This compound | Data not available | Tubulin polymerization inhibition |

| Related pyrrole derivative | 0.08 - 12.07 | Cell cycle arrest in G2/M phase |

Anti-inflammatory Activity

In addition to anticancer effects, this compound has been studied for its anti-inflammatory properties. Pyrrole derivatives have been shown to inhibit pro-inflammatory cytokines and reduce microglial activation in models of neuroinflammation. These findings suggest potential therapeutic applications in treating neurodegenerative diseases where inflammation plays a critical role .

Antimicrobial Activity

Pyrrole derivatives have also demonstrated antimicrobial activity, particularly against drug-resistant strains of bacteria and fungi. The compound's structural features may enhance its ability to penetrate bacterial membranes and inhibit essential metabolic processes. For instance, a study on related compounds indicated potent activity against Mycobacterium tuberculosis, suggesting that modifications in the pyrrole structure can lead to improved efficacy against resistant strains .

Case Studies and Research Findings

- Anticancer Study : A recent study evaluated a series of pyrrole derivatives, including this compound, against various cancer cell lines. The results showed promising antiproliferative activity, with some derivatives achieving IC values in the low micromolar range .

- Inflammation Model : In vivo studies using LPS-induced inflammation models demonstrated that certain pyrrole derivatives could significantly reduce TNF-alpha levels and glial activation markers, indicating their potential as anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 3-amino-4-(2-fluorophenyl)-1H-pyrrole-2-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization and functionalization. For example, a pyrrole core can be constructed using a Knorr-type reaction, followed by fluorophenyl group introduction via Suzuki coupling or electrophilic substitution. The ester group is typically introduced via alkylation with methyl iodide under basic conditions. Key variables include solvent polarity (e.g., DMF vs. THF), temperature (room temp. vs. reflux), and catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions). Yields are highly sensitive to steric hindrance from the 2-fluorophenyl group; microwave-assisted synthesis may improve efficiency .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound, particularly regarding tautomerism of the pyrrole ring?

- Methodological Answer : ¹H and ¹³C NMR can distinguish between 1H-pyrrole tautomers by analyzing chemical shifts and coupling patterns. For instance, the NH proton in the 1H-pyrrole tautomer appears as a broad singlet (~δ 10–12 ppm), while the absence of this signal indicates N-methylation or tautomer stabilization. 2D NMR (e.g., HSQC, HMBC) confirms connectivity between the 2-fluorophenyl group and the pyrrole ring. The fluorine atom’s deshielding effect on adjacent protons (e.g., ortho-fluorine in the phenyl ring) provides additional structural validation .

Q. What chromatographic techniques are most effective for purifying this compound, given its polarity and sensitivity to hydrolysis?

- Methodological Answer : Reverse-phase HPLC with a C18 column and acidic mobile phase (e.g., 0.1% TFA in water/acetonitrile) is optimal due to the compound’s moderate polarity. For lab-scale purification, flash chromatography using silica gel and ethyl acetate/hexane gradients (3:7 to 7:3) minimizes ester hydrolysis. Lyophilization is preferred over rotary evaporation to avoid thermal degradation .

Advanced Research Questions

Q. How does the 2-fluorophenyl substituent influence regioselectivity in electrophilic substitution reactions on the pyrrole ring?

- Methodological Answer : The electron-withdrawing fluorine atom directs electrophiles to the less hindered positions (e.g., C5 of the pyrrole ring) via resonance and inductive effects. Computational modeling (DFT) can predict regioselectivity by analyzing frontier molecular orbitals. Experimentally, nitration with HNO₃/H₂SO₄ at 0°C favors C5 substitution, confirmed by X-ray crystallography or NOE NMR .

Q. What strategies mitigate contradictory data in biological activity studies, such as inconsistent IC₅₀ values across assays?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH affecting solubility) or impurity profiles. Validate purity via HPLC-MS (>95%) and standardize assay protocols (e.g., fixed DMSO concentration ≤1%). Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target engagement. Comparative studies with structurally analogous compounds (e.g., 4-fluorophenyl vs. 2-fluorophenyl derivatives) can isolate substituent-specific effects .

Q. How can computational methods (e.g., molecular docking) predict the binding mode of this compound to biological targets like kinase enzymes?

- Methodological Answer : Perform homology modeling if the target’s crystal structure is unavailable. Use Schrödinger Suite or AutoDock Vina for docking simulations, focusing on hydrogen bonding between the 3-amino group and catalytic lysine residues. Validate predictions with mutagenesis studies (e.g., K101A mutation in kinase domains) and correlate with experimental IC₅₀ shifts .

Q. What are the challenges in scaling up synthesis, and how can process chemistry address them?

- Methodological Answer : Key challenges include controlling exotherms during cyclization and minimizing fluorinated byproducts. Implement flow chemistry for hazardous steps (e.g., diazotization) and optimize catalyst recycling (e.g., immobilized Pd catalysts for coupling reactions). Use PAT (Process Analytical Technology) tools like inline FTIR to monitor intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.